molecular formula C17H14F6N2O B12563968 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea CAS No. 192049-23-3

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea

Cat. No.: B12563968
CAS No.: 192049-23-3
M. Wt: 376.30 g/mol
InChI Key: LRQLVLDETNDJEP-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is a compound known for its unique chemical structure and properties It features two aromatic rings substituted with trifluoromethyl and dimethyl groups, connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dimethylaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for bromination reactions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea exerts its effects involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the electron-withdrawing capacity of the aromatic rings, influencing the reactivity and stability of the compound. The urea linkage allows for hydrogen bonding, which can stabilize transition states and intermediates in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both trifluoromethyl and dimethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the development of new catalysts and materials with tailored properties .

Properties

CAS No.

192049-23-3

Molecular Formula

C17H14F6N2O

Molecular Weight

376.30 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dimethylphenyl)urea

InChI

InChI=1S/C17H14F6N2O/c1-9-4-3-5-10(2)14(9)25-15(26)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h3-8H,1-2H3,(H2,24,25,26)

InChI Key

LRQLVLDETNDJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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